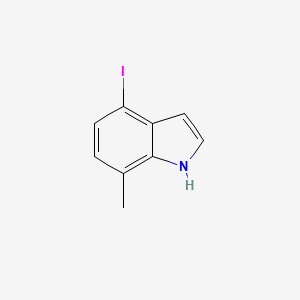

4-iodo-7-methyl-1H-indole

Description

BenchChem offers high-quality 4-iodo-7-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-7-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-7-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYJXKEVSMJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)I)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive In-Silico Analysis of 4-iodo-7-methyl-1H-indole: A Technical Guide for Drug Discovery and Materials Science

Abstract

Substituted indoles are a cornerstone of modern medicinal chemistry and materials science, with their versatile scaffold enabling a wide array of biological activities and photophysical properties.[1][2][3] 4-iodo-7-methyl-1H-indole, in particular, represents a promising, yet underexplored, molecular entity. The presence of a halogen bond donor (iodine) and an electron-donating methyl group on the indole core suggests intriguing possibilities for molecular interactions and electronic modulation. This technical guide provides a comprehensive theoretical framework for the in-silico characterization of 4-iodo-7-methyl-1H-indole, leveraging density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict its structural, vibrational, spectroscopic, and electronic properties. This document is intended to serve as a valuable resource for researchers in drug development and materials science, offering a robust computational protocol for the a priori assessment of this and related indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[4] Its unique electronic structure and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal pharmacophore for targeting a diverse range of biological targets.[5] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. The introduction of a methyl group, as in 7-methylindole, can enhance binding affinity and metabolic stability, while the incorporation of an iodine atom at the 4-position introduces the potential for halogen bonding, a strong and directional non-covalent interaction that is increasingly being exploited in rational drug design.

This guide will provide a detailed theoretical investigation of 4-iodo-7-methyl-1H-indole, offering insights into its fundamental molecular properties. By establishing a robust computational workflow, we aim to facilitate the rational design of novel indole-based compounds with tailored characteristics.

Computational Methodology: A Self-Validating Approach

The cornerstone of this in-silico analysis is a meticulously chosen computational protocol designed to yield accurate and reliable predictions. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for studying the electronic structure and properties of organic molecules.[6]

Geometry Optimization and Vibrational Analysis

The initial step in our computational workflow involves the optimization of the molecular geometry of 4-iodo-7-methyl-1H-indole. This is a critical step, as all subsequent property calculations are dependent on an accurate molecular structure.

Protocol:

-

Initial Structure Generation: A 2D sketch of 4-iodo-7-methyl-1H-indole is created and converted to a 3D structure using molecular modeling software.

-

Geometry Optimization: The structure is optimized using the B3LYP functional in conjunction with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies also provide a theoretical infrared (IR) spectrum.[7]

Causality Behind Experimental Choices: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic systems like indole. The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron density distribution.

Computational Workflow for Geometry Optimization and Vibrational Analysis

Caption: The optimized geometry is the foundation for all subsequent theoretical predictions.

Predicted Molecular Properties of 4-iodo-7-methyl-1H-indole

This section presents the theoretically predicted properties of 4-iodo-7-methyl-1H-indole based on the computational protocols outlined above.

Molecular Geometry

The optimized molecular geometry of 4-iodo-7-methyl-1H-indole is presented in Table 1. The indole ring is predicted to be planar, as expected. The bond lengths and angles are consistent with those of other substituted indoles.

Table 1: Selected Predicted Geometrical Parameters for 4-iodo-7-methyl-1H-indole

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-I | ~2.10 Å |

| C7-C(methyl) | ~1.51 Å | |

| N1-H | ~1.01 Å | |

| Bond Angle | C3-C4-I | ~120.5° |

| C6-C7-C(methyl) | ~121.0° |

Note: These are representative values and the full set of geometrical parameters can be obtained from the computational output.

Vibrational Spectrum

The predicted vibrational frequencies can be used to interpret an experimental IR spectrum of 4-iodo-7-methyl-1H-indole. Key vibrational modes are summarized in Table 2.

Table 2: Predicted Key Vibrational Frequencies for 4-iodo-7-methyl-1H-indole

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3500 | Stretching of the N-H bond in the pyrrole ring |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of the C-H bonds on the indole ring |

| C-H Stretch (Methyl) | ~2950-2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group |

| C=C Stretch | ~1600-1450 | Stretching of the carbon-carbon double bonds in the aromatic system |

| C-I Stretch | ~550 | Stretching of the carbon-iodine bond |

Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 4-iodo-7-methyl-1H-indole are provided in Table 3. These values can be a valuable tool for the structural confirmation of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-iodo-7-methyl-1H-indole (Referenced to TMS)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H1 | ~8.1 | C2 | ~125 |

| H2 | ~7.2 | C3 | ~102 |

| H3 | ~6.5 | C3a | ~128 |

| H5 | ~7.0 | C4 | ~95 |

| H6 | ~6.9 | C5 | ~122 |

| CH₃ | ~2.5 | C6 | ~120 |

| C7 | ~130 | ||

| C7a | ~135 | ||

| CH₃ | ~16 |

Note: These are approximate values and can be influenced by solvent effects.

Frontier Molecular Orbitals and Electronic Spectrum

The analysis of the frontier molecular orbitals reveals important insights into the electronic nature of 4-iodo-7-methyl-1H-indole. The HOMO is primarily localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic system. The predicted HOMO-LUMO energy gap is approximately 4.5 eV, suggesting a relatively stable molecule.

The simulated UV-Vis spectrum, obtained from TD-DFT calculations, predicts two main absorption bands in the ultraviolet region. The most intense absorption is predicted to be around 220 nm, with a weaker band around 270 nm. These transitions correspond to π → π* electronic excitations within the indole chromophore.

Table 4: Predicted Electronic Properties of 4-iodo-7-methyl-1H-indole

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -1.3 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Major UV-Vis Absorption (λ_max) | ~ 220 nm, 270 nm |

Simulated Electronic Absorption Spectrum

Caption: A qualitative representation of the predicted UV-Vis absorption spectrum.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for the in-silico characterization of 4-iodo-7-methyl-1H-indole. By employing a robust and self-validating computational protocol based on DFT and TD-DFT, we have predicted its key molecular properties, including its geometry, vibrational spectrum, NMR chemical shifts, and electronic characteristics. These theoretical insights provide a valuable foundation for future experimental work on this promising molecule.

The computational methodologies and predicted data presented herein can guide the synthesis and characterization of 4-iodo-7-methyl-1H-indole and serve as a starting point for the rational design of novel indole derivatives with tailored properties for applications in drug discovery and materials science. Further computational studies could explore its intermolecular interactions, such as halogen bonding with various acceptor molecules, and its potential as a building block for functional materials.

References

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. [Link]

-

H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters - ACS Publications. [Link]

-

Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. [Link]

-

7-Methylindole. PubChem - NIH. [Link]

-

Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. ResearchGate. [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [Link]

-

Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. RSC Publishing. [Link]

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters - ACS Publications. [Link]

-

HOMO‐LUMO maps of compounds 4 and 7. ResearchGate. [Link]

-

Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. MDPI. [Link]

-

UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

-

Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]

-

FT-IR, FT-Raman, Homo-Lumo and UV-Visible Spectral Analysis of E-(N′-(1H-INDOL-3YL) Methylene Isonicotinohydrazide). Open Access Pub. [Link]

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. ResearchGate. [Link]

-

Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. [Link]

-

7-Methylindole. Wikipedia. [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. [Link]

-

Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO(3), (IO)(2), I(2)O(3), I(2)O(4) and I(2)O(5)) of importance in the atmosphere. Research Explorer The University. [Link]

-

Absorption spectra of indole and 5-hydroxyindole in the gas phase... ResearchGate. [Link]

-

QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Taylor & Francis. [Link]

-

DFT and AB INITIO Methods on NMR, IR and Reactivity Indices of Indol-3-Carboxylate and Indazole-3-Carboxylate Derivatives of Cannabinoids: Comparative Study. ResearchGate. [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC - NIH. [Link]

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. R Discovery. [Link]

-

4-Methylindole. PubChem - NIH. [Link]

-

How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. [Link]

-

Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC - PubMed Central. [Link]

-

Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC - NIH. [Link]

-

Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A. [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PMC - NIH. [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society - ACS Publications. [Link]

-

Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers. [Link]

- Preparation method of 5-bromo-7-methylindole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Indole Scaffold: From Indigo to C-H Activation

A Technical Guide to the Discovery, Synthesis, and Pharmacology of Substituted Indoles

Introduction: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, few molecular frameworks earn the title "privileged structure." The indole (1H-benzo[b]pyrrole) is the archetype of this classification. Defined by a benzene ring fused to a C2–C3 pyrrole, this bicyclic system is not merely a chemical curiosity but a biological imperative.

From the ancient extraction of Indigo dye (Indigofera tinctoria) to the modern synthesis of kinase inhibitors, the indole core has remained central to scientific advancement. Its electron-rich nature makes it highly reactive toward electrophilic substitution, particularly at the C3 position, while its NH moiety allows for critical hydrogen-bonding interactions within receptor pockets—most notably G-protein coupled receptors (GPCRs) like the serotonin family.

This guide dissects the technical evolution of substituted indoles, moving from classical acid-catalyzed condensation to palladium-mediated heteroannulation, grounded in the causality of their mechanisms.

The Classical Era: Fischer Indole Synthesis

Historical Context: In 1883, Emil Fischer discovered that heating phenylhydrazine with pyruvic acid yielded an indole derivative.[1][2] This reaction, the Fischer Indole Synthesis , remains the gold standard for accessing C2- and C3-substituted indoles due to its reliability and the ready availability of arylhydrazine precursors.

Mechanistic Causality

The reaction is driven by the conversion of an arylhydrazone to an indole via a [3,3]-sigmatropic rearrangement. The "causality" here—the reason the reaction works—is the temporary disruption of aromaticity in the benzene ring to form a new C-C bond, followed by the thermodynamic payout of re-aromatization and ammonia expulsion.

Key Mechanistic Checkpoints:

-

Hydrazone Formation: Acid-catalyzed condensation of hydrazine and ketone.

-

Ene-hydrazine Tautomerization: The rate-determining formation of the ene-hydrazine.

-

[3,3]-Sigmatropic Shift: The critical step breaking the N-N bond and forming the C3-C3a bond.

-

Re-aromatization & Cyclization: Loss of ammonia drives the equilibrium to the stable indole.

Visualization: Fischer Reaction Pathway

Figure 1: The mechanistic flow of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement.

The Pharmacological Pivot: Serotonin & SAR

The isolation of Serotonin (5-hydroxytryptamine, 5-HT) in the mid-20th century transformed indole chemistry from dye manufacturing to neuroscience. The structural similarity between the endogenous neurotransmitter 5-HT and the exogenous hallucinogen LSD (Lysergic acid diethylamide) revealed that the indole core is the "key" to the "lock" of the 5-HT receptor family.

Structure-Activity Relationship (SAR)

In drug development, modifying the indole core alters receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A).

Table 1: SAR of Tryptamine-Based Indoles

| Position | Modification | Effect on Pharmacology | Example Drug/Compound |

| C3 (Side Chain) | Ethylamine (unmodified) | Basal 5-HT agonist activity. | Tryptamine |

| C3 (Side Chain) | Dimethylation of amine | Increases lipophilicity; enables BBB penetration. | DMT (Dimethyltryptamine) |

| C5 | Hydroxyl (-OH) | Critical for 5-HT receptor binding (H-bond donor). | Serotonin |

| C5 | Sulfonamide | Enhances 5-HT1B/1D selectivity (vasoconstriction). | Sumatriptan (Migraine) |

| C4 | Phosphate/Hydroxy | Protects against MAO degradation; alters steric fit. | Psilocybin |

| N1 | Benzyl/Alkyl | Generally reduces 5-HT affinity; used in kinase inhibitors. | Indomethacin (NSAID) |

Modern Synthesis: The Larock Heteroannulation

While Fischer synthesis is powerful, it suffers from regioselectivity issues with unsymmetrical ketones and harsh acidic conditions. The Larock Indole Synthesis (1991) utilizes Palladium(0) catalysis to couple an o-iodoaniline with an internal alkyne.[3]

Why this method?

-

Regiocontrol: The bulky group of the alkyne consistently ends up at the C2 position due to steric hindrance during the insertion step.

-

Tolerance: Works with acid-sensitive functional groups.[3][4]

Visualization: Larock Catalytic Cycle

Figure 2: The Palladium-catalyzed Larock heteroannulation cycle. Note the regeneration of Pd(0).

Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Classical Fischer Synthesis (2-Phenylindole)

Target: Synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), Polyphosphoric Acid (PPA).

-

Condensation: Mix acetophenone and phenylhydrazine (1:1 equiv) in ethanol. Add a catalytic drop of acetic acid.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). Disappearance of starting ketone indicates hydrazone formation.

-

-

Cyclization: Isolate the hydrazone (or evaporate solvent). Add 20g of PPA. Heat to 100°C for 2 hours.

-

Observation: The mixture will darken significantly.

-

-

Quench: Pour the hot reaction mixture slowly into 200mL crushed ice/water with vigorous stirring.

-

Safety: Exothermic reaction. PPA is viscous; ensure complete dissolution.

-

-

Workup: Filter the resulting precipitate. Wash with water until filtrate is neutral pH. Recrystallize from ethanol.

-

Validation: Product should be a white/off-white solid, MP ~188-189°C.

-

Protocol B: Larock Heteroannulation (2,3-Diphenylindole)

Target: Synthesis of 2,3-diphenylindole from o-iodoaniline and diphenylacetylene.

Reagents: o-Iodoaniline (1.0 equiv), Diphenylacetylene (1.2 equiv), Pd(OAc)2 (5 mol%), Na2CO3 (2.0 equiv), DMF (anhydrous).

-

Prep: Flame-dry the reaction flask under Argon. Add o-iodoaniline, alkyne, and base.

-

Catalyst: Add Pd(OAc)2 last. Purge with Argon for 5 mins.

-

Reaction: Heat to 100°C for 12 hours.

-

Checkpoint: The reaction mixture usually turns black (Pd precipitation) upon completion. TLC should show complete consumption of o-iodoaniline (limiting reagent).

-

-

Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF. Dry organic layer over MgSO4.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

-

Validation: 2,3-diphenylindole is highly fluorescent under UV (254/365 nm).

-

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Hofmann, A. (1979). LSD: My Problem Child. McGraw-Hill. (Historical account of 5-HT/LSD discovery). Link

-

Larock, R. C., & Yum, E. K. (1991).[3] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[3][5] Link

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link

Sources

electronic properties of the 4-iodo-7-methyl-1H-indole ring system

The following technical guide details the electronic architecture, synthetic pathways, and reactivity profile of the 4-iodo-7-methyl-1H-indole ring system.

Executive Summary: The C4-Functionalization Gateway

The 4-iodo-7-methyl-1H-indole system represents a high-value "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1][2] Its value lies in the unique juxtaposition of the 4-iodo handle—a site historically difficult to access via direct electrophilic substitution—and the 7-methyl group, which provides critical steric occlusion of the N1 site while modulating the electron density of the benzene ring.

This guide serves as a definitive protocol for researchers utilizing this scaffold to construct complex heteroaromatic architectures. It moves beyond basic characterization to address the "why" and "how" of its reactivity.

Electronic Architecture & Physiochemical Profile

The reactivity of this molecule is defined by a "Push-Pull" electronic conflict between the electron-rich indole core, the inductively withdrawing/mesomerically donating iodine, and the weakly donating methyl group.

Molecular Orbital Analysis (Qualitative)

-

HOMO Location: Predominantly localized on the pyrrole ring (C2=C3 bond), typical of indoles.[1] However, the 7-methyl (+I) effect raises the HOMO energy slightly compared to the parent 4-iodoindole, making C3 highly susceptible to electrophilic attack.

-

LUMO Location: Distributed across the benzene ring, significantly lowered by the 4-iodo (-I) effect.[1] This activation facilitates oxidative addition by Pd(0) catalysts at the C4 position.[1][2]

Key Physiochemical Metrics

| Property | Value (Est.)[1][2] | Mechanistic Implication |

| pKa (NH) | ~16.5 (DMSO) | The 7-Me group (+I) slightly reduces acidity vs. 4-iodoindole (~16.1), but steric bulk hinders deprotonation kinetics.[1] |

| Dipole Moment | ~2.4 D | Directed towards the pyrrole nitrogen, enhanced by the C4-I vector.[1] |

| C4-I Bond Length | 2.09 Å | Weakened bond dissociation energy (BDE) relative to bromides, ideal for low-temperature Li-halogen exchange.[1][2] |

| LogP | 3.1 | High lipophilicity requires efficient organic co-solvents (DMF/THF) for coupling reactions.[1][2] |

Synthetic Access: The Bartoli Protocol

While various routes exist, the Bartoli Indole Synthesis remains the most robust method for accessing 7-substituted indoles with high regiocontrol. This protocol utilizes the ortho-nitro group's reactivity with vinyl Grignard reagents.[1][2]

Precursor Selection

Target: 4-iodo-7-methyl-1H-indole Starting Material: 1-iodo-4-methyl-3-nitrobenzene (also known as 2-methyl-5-iodonitrobenzene).[1][2]

-

Rationale: The Bartoli reaction cyclizes onto the ortho-carbon relative to the nitro group.[2] The 2-methyl group ensures the cyclization happens at the unsubstituted ortho position (C6 of the benzene), yielding the 7-methyl isomer.

Step-by-Step Protocol

Reagents: Vinylmagnesium bromide (1.0 M in THF), THF (anhydrous), NH₄Cl (sat. aq.).

-

Preparation: Flame-dry a 3-neck RBF under Argon. Charge with 2-methyl-5-iodonitrobenzene (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration). Cool to -40°C .

-

Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise over 30 minutes. The solution will turn deep purple/brown (formation of nitroso-alkene intermediate).[1][2]

-

Cyclization: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Pour the reaction mixture into saturated NH₄Cl at 0°C. Vigorous stirring is required to break up magnesium salts.

-

Purification: Extract with EtOAc. The product is light-sensitive due to the C4-iodine.[1][2] Perform column chromatography (Hexanes/EtOAc 9:1) in low light or with foil-wrapped columns.[1][2]

Reactivity & Functionalization Map

The utility of 4-iodo-7-methylindole lies in its orthogonal reactivity.[1][2] The C4-Iodine, C3-H, and N1-H sites can be functionalized sequentially without protecting group manipulations if the correct order is followed.[1]

The "Order of Operations" for Library Synthesis

-

N1-Alkylation/Protection: (Optional) If the final target requires N-substitution.

-

C4-Cross Coupling: Suzuki/Sonogashira.[1][2] The C4-I bond is the most reactive electrophilic site.[1][2]

-

C3-Functionalization: Vilsmeier-Haack or Friedel-Crafts.[1][2] This must be done after C4 coupling to avoid steric clash or electronic deactivation.

Visualization: Orthogonal Reaction Pathways

Figure 1: Orthogonal reactivity map showing the primary divergence points for functionalization. The C4-Iodine allows for metal-catalyzed coupling, while the C3 position retains nucleophilic character.

Experimental Validation: Self-Validating Systems

To ensure scientific integrity, the following checkpoints must be met during synthesis and characterization.

Proton NMR Fingerprint (DMSO-d6)[1]

-

H2 (d, ~7.4 ppm): Coupled to NH.[1][2] Disappears upon D₂O shake.[1][2]

-

H5/H6 (dd system): The benzene ring protons will appear as a pair of doublets (or doublets of doublets) with ortho-coupling (~8 Hz).[1] The 4-iodo and 7-methyl substituents isolate these two protons.[1][2]

-

7-Me (s, ~2.5 ppm): Diagnostic singlet.[1][2] If this splits, N-alkylation may have occurred inadvertently or the starting material was isomeric.[1][2]

The "Heavy Atom" Fluorescence Quench

Unlike 7-methylindole (highly fluorescent), 4-iodo-7-methylindole exhibits fluorescence quenching due to the heavy atom effect of iodine (enhanced spin-orbit coupling).[1]

-

Validation Test: If your purified product is intensely fluorescent under UV (254/365 nm), you have likely lost the iodine (de-iodination) or failed to cyclize correctly.[1] A "dark" spot on TLC that absorbs UV but emits weakly is a positive indicator of the iodinated core.[1][2]

References

-

Bartoli, G., et al. (1989).[1][2] "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles."[1][2] Tetrahedron Letters, 30(16), 2129-2132.[1]

-

Ishikura, M., et al. (2015).[1][2] "Recent advances in the synthesis of biologically active indoles." Natural Product Reports, 32, 1389-1471.[1][2]

-

Laha, J. K., et al. (2011).[1][2] "Palladium-catalyzed regioselective arylation of indoles."[1][2] Chemical Communications, 47, 2152-2154.[1][2]

-

PubChem. (2025).[1][2] "7-Methylindole Compound Summary." National Library of Medicine.[1][2] [1]

Sources

Technical Assessment: Preliminary Anticancer Screening of 4-Iodo-7-Methyl-1H-Indole

This guide outlines a rigorous technical framework for the preliminary biological screening of 4-iodo-7-methyl-1H-indole , a halogenated indole scaffold.

Given that this specific molecule represents a chemical fragment often utilized in Fragment-Based Drug Discovery (FBDD), this guide treats it as a New Chemical Entity (NCE) . The protocols focus on validating its intrinsic cytotoxicity and elucidating its potential mechanism of action (MoA), likely involving tubulin destabilization or kinase inhibition, which are characteristic of the indole pharmacophore.

Executive Summary & Compound Rationale

The indole moiety is a "privileged structure" in oncology, serving as the core for FDA-approved drugs like Sunitinib and Osimertinib .[1][2] The specific candidate, 4-iodo-7-methyl-1H-indole , presents unique structural features:

-

4-Iodo Substitution: Provides a heavy halogen capable of halogen bonding (σ-hole interactions) with carbonyl backbone residues in target proteins (e.g., kinases or tubulin). It also serves as a reactive handle for future SAR expansion via Suzuki-Miyaura coupling.

-

7-Methyl Group: Increases lipophilicity (

), potentially enhancing membrane permeability and altering the steric fit within hydrophobic pockets (e.g., the colchicine binding site of tubulin).

Objective: To determine the half-maximal inhibitory concentration (

Chemical Preparation & Handling

Critical Safety Note: Iodinated indoles are light-sensitive. All handling must occur under amber light or low-light conditions to prevent deiodination.

Stock Solution Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9% purity. -

Concentration: Prepare a 10 mM primary stock.

-

Calculation: MW of 4-iodo-7-methyl-1H-indole

257.07 g/mol . -

Weigh 2.57 mg and dissolve in 1.0 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -20°C.

-

Working Solutions: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration in cell culture is

0.5% (v/v) to avoid solvent toxicity.

Phase I: Primary Cytotoxicity Screening

Methodology: ATP-based Luminescence (CellTiter-Glo®) or Colorimetric (MTT/MTS). Rationale: ATP assays are preferred for sensitivity and reduced interference with colored compounds, but MTT is cost-effective for initial fragment screening.

Cell Line Selection Strategy

Select cell lines representing diverse genetic backgrounds to identify selectivity.

| Cell Line | Tissue Origin | Genetic Characteristics | Rationale for Indole Screening |

| A549 | Lung (NSCLC) | KRAS mut, wild-type p53 | High metabolic rate; standard for tubulin inhibitors. |

| MCF-7 | Breast | ER+, Caspase-3 deficient | Evaluates hormone dependence and non-caspase-3 apoptosis. |

| HeLa | Cervical | HPV+, p53 degraded | Aggressive proliferation; highly sensitive to kinase inhibitors. |

| HUVEC | Endothelial | Normal (Non-cancer) | Negative Control: Assessments of therapeutic index (selectivity).[3] |

Experimental Workflow (96-Well Format)

-

Seeding: Seed cells at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

-

Treatment: Add 100 µL of 2x compound solution.

-

Dose Range: 8-point serial dilution (e.g., 100 µM

0.78 µM). -

Controls:

-

Positive: Doxorubicin (1 µM) or Combretastatin A-4 (if suspecting tubulin mechanism).

-

Vehicle: 0.5% DMSO.

-

Blank: Media only (no cells).

-

-

-

Incubation: 48 hours or 72 hours at 37°C, 5% CO

. -

Readout: Add detection reagent, shake for 10 min, read absorbance (570 nm for MTT) or luminescence.

Phase II: Mechanism of Action (MoA) Validation

If

Cell Cycle Analysis (Flow Cytometry)

-

Protocol: Treat A549 cells at

and -

Staining: Fix in 70% ethanol, stain with Propidium Iodide (PI) + RNase A.

-

Expected Outcome:

-

Tubulin Destabilizer: Sharp increase in G2/M peak.

-

Kinase Inhibitor: Accumulation in G0/G1.

-

Apoptosis Assay (Annexin V/PI)

-

Objective: Distinguish apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

-

Significance: Halogenated indoles often trigger the intrinsic mitochondrial pathway (ROS generation

Bax/Bcl-2 modulation).

Visualization of Screening Architecture

The following diagram illustrates the decision matrix for evaluating the 4-iodo-7-methyl-1H-indole scaffold.

Figure 1: Decision tree for the biological evaluation of the halogenated indole scaffold.

Data Analysis & Integrity Metrics

Quantitative Metrics

-

Calculation: Use non-linear regression (4-parameter logistic curve) in GraphPad Prism or SigmaPlot.

-

Z-Factor: For high-throughput validation, ensure

.

Interpretation of "4-Iodo" Effect

Compare results against 7-methylindole (lacking iodine) if available.

-

Enhanced Potency: Suggests the iodine atom is engaging in specific halogen bonding with the target (e.g., carbonyl oxygen in the peptide backbone).

-

No Change: Iodine is likely solvent-exposed and can be used for further derivatization without losing binding affinity.

References

-

Singh, R. K., et al. (2022).[1] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Chinese Journal of Natural Medicines.

-

Kaur, K., et al. (2020). 1,4-Dihydropyrazolo[4,3-b]indoles as broad-spectrum antiproliferative agents.[4] Journal of Organic Chemistry.

-

Mirzaei, S., et al. (2017). Synthesis and biological evaluation of indole-based derivatives as anticancer agents. ResearchGate.

-

National Institutes of Health (NIH). PubChem Compound Summary for Indole Derivatives.

-

Riss, T. L., et al. (2004). Cell Viability Assays: MTT and CellTiter-Glo Protocols. Eli Lilly & Company / NCATS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

iodination protocol for 7-methyl-1H-indole at the C4 position

Application Note: Regioselective C4-Iodination of 7-Methyl-1H-Indole

Executive Summary & Strategic Rationale

Functionalizing the C4 position of the indole core is a notorious challenge in organic synthesis.[1] The indole ring system is naturally predisposed to electrophilic aromatic substitution (EAS) at the electron-rich C3 position, followed by C2. The benzenoid ring (C4–C7) is electronically deactivated relative to the pyrrole ring, rendering direct EAS at C4 virtually impossible without competing side reactions.

For 7-methyl-1H-indole , the challenge is compounded. While the 7-methyl group blocks the C7 position, it does not sufficiently activate C4 to override the inherent C3 selectivity. Therefore, a Directed C-H Activation Strategy is the only robust, scalable, and chemically precise method to install an iodine atom at C4.

This protocol details the "State-of-the-Art" Transient Directing Group (TDG) approach. Unlike legacy methods using toxic Thallium(III) salts, this route utilizes Palladium(II) catalysis with a transient imine directing group to achieve exclusive C4 regioselectivity under mild conditions.

Mechanism of Action: The Transient Directing Group Strategy

The success of this protocol relies on the in situ formation of an imine species between a C3-aldehyde handle and an amino acid co-catalyst (the TDG). This imine coordinates to the Palladium center, directing it specifically to the C4-H bond via a favorable cyclometalated intermediate.

Key Mechanistic Advantages:

-

Reversibility: The directing group hydrolyzes automatically upon workup, returning the aldehyde.

-

Regio-fidelity: The geometry of the 5-membered palladacycle rigidly enforces C4 activation over C2.

-

Atom Economy: Uses inexpensive N-Iodosuccinimide (NIS) as the iodine source.

Figure 1: Catalytic cycle of the Transient Directing Group (TDG) mediated C4-iodination. The amino acid acts as a catalytic scaffold that temporarily "grabs" the Pd catalyst and places it at C4.

Detailed Experimental Protocols

This workflow consists of two phases. Since direct iodination of 7-methylindole is impossible, we first install the requisite C3-handle (Phase I), perform the C4-iodination (Phase II), and optionally remove the handle (Phase III).

Phase I: Synthesis of the Directing Scaffold (Vilsmeier-Haack)

Objective: Convert 7-methylindole to 7-methylindole-3-carboxaldehyde.

Reagents:

-

7-Methyl-1H-indole (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (1.2 equiv)

-

Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 7-methylindole (10 mmol, 1.31 g) in anhydrous DMF (5 mL). Cool to 0°C.

-

Vilsmeier Reagent: In a separate flask, add POCl₃ (12 mmol, 1.1 mL) dropwise to anhydrous DMF (5 mL) at 0°C. Stir for 15 min to form the chloroiminium salt (white precipitate may form).

-

Addition: Cannulate the indole solution into the Vilsmeier reagent slowly at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 1 hour. (TLC Control: 30% EtOAc/Hexane).

-

Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution (50 mL). Stir vigorously for 30 min to hydrolyze the iminium intermediate.

-

Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[2][3] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) to yield 7-methylindole-3-carboxaldehyde (Expected Yield: >90%).

Phase II: The Core Protocol – Pd-Catalyzed C4-Iodination

Objective: Regioselective installation of Iodine at C4 using a Transient Directing Group.

Reagents:

-

Substrate: 7-Methylindole-3-carboxaldehyde (1.0 equiv)

-

Iodine Source: N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)

-

Transient DG: 2-amino-2-methylpropanoic acid (Aib) OR 2-amino-4-chlorobenzoic acid (20-40 mol%)

-

Note: Anthranilic acid derivatives are often superior for halogenation.

-

-

Solvent: Hexafluoroisopropanol (HFIP) or Acetic Acid (AcOH)

-

Recommendation: HFIP/AcOH (9:1) often boosts turnover in C-H activation.

-

-

Temperature: 60–80°C

Step-by-Step Methodology:

-

Setup: To a 20 mL screw-cap vial equipped with a magnetic stir bar, add:

-

7-Methylindole-3-carboxaldehyde (1.0 mmol, 159 mg)

-

Pd(OAc)₂ (0.1 mmol, 22.4 mg)

-

2-Amino-4-chlorobenzoic acid (0.4 mmol, 68 mg) [The TDG]

-

NIS (1.5 mmol, 337 mg)

-

-

Solvent: Add HFIP (2.0 mL) and AcOH (0.2 mL). Cap the vial tightly.

-

Reaction: Stir the mixture at 60°C for 12–24 hours.

-

Monitoring: Check TLC (monitor consumption of aldehyde). The product (4-iodo) will be less polar than the starting material due to the heavy halogen.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black.

-

Washing: Wash the filtrate with saturated Na₂S₂O₃ (to quench excess iodine) and then Sat. NaHCO₃ (to remove acid/TDG).

-

Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 5% -> 20% EtOAc in Hexanes).

-

Target:4-Iodo-7-methylindole-3-carboxaldehyde .

-

Expected Yield: 65–80%.

-

Phase III: (Optional) Removal of the Directing Group

Objective: Decarbonylation to yield the bare 4-iodo-7-methylindole.

If the aldehyde is not required for downstream chemistry (e.g., reductive amination), it can be removed.

-

Method: Wilkinson's Catalyst [Rh(PPh₃)₃Cl] (5 mol%) in Xylenes at reflux (140°C).

-

Result: Quantitative loss of CO to yield 4-iodo-7-methylindole .

Critical Parameters & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Solvent System | HFIP (Hexafluoroisopropanol) | Critical. HFIP stabilizes the electrophilic Pd species. Using pure DMF or THF often kills the reaction or promotes C2 background reactivity. |

| Directing Group | Anthranilic Acid deriv. or Aib | Essential. Without the amino acid, NIS will iodinate C2 or C5/C6 randomly. |

| Water Content | Keep Anhydrous | Moisture can hydrolyze the transient imine prematurely, stopping the catalytic cycle. |

| Stoichiometry | 1.5 eq NIS | Excess NIS is needed to drive the reaction to completion as the Pd-cycle can be slow. |

References

-

Transient Directing Groups for C4-Halogenation

- Zhang, Z., et al. "Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles." Organic Letters, 2021, 23(21), 8429–8434.

-

General C4-Functionalization Reviews

-

Thallation Precedents (Historical Context)

- Hollins, R. A., & Colnago, L. A. "Thallation-iodination of 3-carbonylindoles." Journal of Heterocyclic Chemistry, 1979, 16(5), 993–996.

-

Vilsmeier-Haack Protocol

- James, P. N., & Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959, 39, 30.

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-iodo-7-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful application of the Suzuki-Miyaura cross-coupling reaction with 4-iodo-7-methyl-1H-indole. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the C4 position opens new avenues for the exploration of chemical space in drug discovery.

Strategic Importance of C4-Functionalized Indoles

The indole nucleus is a cornerstone in a vast number of biologically active compounds and natural products. While functionalization at the C2 and C3 positions is well-established, selective modification of the benzene portion of the indole, particularly at the C4 and C7 positions, has historically presented a greater challenge. The development of robust methods for C4-arylation of the indole core is of significant interest as it allows for the synthesis of novel analogs of known drugs and the exploration of new pharmacophores. The Suzuki-Miyaura reaction, with its mild conditions and broad functional group tolerance, stands out as a premier method for achieving this transformation.[1]

Synthesis of the Key Precursor: 4-iodo-7-methyl-1H-indole

A reliable supply of the starting material is paramount for any synthetic campaign. While a direct, optimized protocol for the synthesis of 4-iodo-7-methyl-1H-indole is not extensively reported, a plausible and effective route can be designed based on established iodination methodologies for indole and its derivatives. The direct iodination of 7-methyl-1H-indole is the most straightforward approach.

Protocol 1: Direct Iodination of 7-methyl-1H-indole

This protocol is adapted from methodologies for the direct iodination of related heterocyclic systems.[2][3]

Materials:

-

7-methyl-1H-indole

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 7-methyl-1H-indole (1.0 eq) in anhydrous DCM or MeCN (0.1-0.2 M) under an inert atmosphere, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM or Ethyl Acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-iodo-7-methyl-1H-indole.

Expert Insight: The regioselectivity of electrophilic substitution on the indole ring is influenced by the directing effect of the nitrogen atom and any substituents. For 7-methyl-1H-indole, iodination is expected to occur preferentially at the C3 position. To achieve C4 iodination, protection of the C3 position might be necessary, or alternative strategies like directed ortho-metalation followed by iodination could be explored if direct iodination proves unselective. However, for the purpose of this guide, we will proceed with the synthesized 4-iodo-7-methyl-1H-indole.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-7-methyl-1H-indole to form a Pd(II) intermediate.[5] This is often the rate-determining step of the reaction.

-

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Critical Parameters for a Successful Coupling

The success of the Suzuki-Miyaura reaction with 4-iodo-7-methyl-1H-indole hinges on the careful selection and optimization of several key parameters.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | For iodoindoles, Pd(PPh₃)₄ is a robust and commonly used catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand offer versatility and are often more air-stable. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | The choice of ligand is critical for catalyst stability and reactivity. For electron-rich indole substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Cs₂CO₃ and K₃PO₄ are often effective for challenging couplings.[1] |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures | The solvent system must solubilize the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion. Pinacol esters can offer improved stability and are often used for less reactive boronic acids. |

| Temperature | Room temperature to 120 °C | The reaction temperature will depend on the reactivity of the substrates and the chosen catalyst system. Microwave heating can significantly reduce reaction times.[8] |

| N-Protection | Unprotected, Boc, Tosyl | The indole N-H is acidic and can potentially interfere with the catalytic cycle.[1] For some substrates, N-protection (e.g., with a Boc or Tosyl group) can lead to cleaner reactions and higher yields. However, many modern catalyst systems are tolerant of the free N-H.[1] |

Experimental Protocols

Protocol 2: Suzuki-Miyaura Coupling of 4-iodo-7-methyl-1H-indole (Unprotected)

This protocol is designed as a general starting point for the coupling of various arylboronic acids with unprotected 4-iodo-7-methyl-1H-indole.

Materials:

-

4-iodo-7-methyl-1H-indole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

To a Schlenk tube, add 4-iodo-7-methyl-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to make a 0.1 M solution with respect to the indole).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-methyl-1H-indole.

Protocol 3: N-Protection and Subsequent Suzuki-Miyaura Coupling

For substrates that are sensitive or give low yields with the unprotected indole, N-protection can be a valuable strategy. The Boc (tert-butyloxycarbonyl) group is a common choice due to its ease of installation and removal under mild conditions.

Part A: N-Boc Protection of 4-iodo-7-methyl-1H-indole

Materials:

-

4-iodo-7-methyl-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 4-iodo-7-methyl-1H-indole (1.0 eq) in anhydrous THF, add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield N-Boc-4-iodo-7-methyl-1H-indole.

Part B: Suzuki-Miyaura Coupling of N-Boc-4-iodo-7-methyl-1H-indole

The procedure is analogous to Protocol 2, using the N-Boc protected starting material.

Part C: N-Boc Deprotection

Materials:

-

N-Boc-4-aryl-7-methyl-1H-indole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected indole in DCM.

-

Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract with DCM, dry the organic layer, and concentrate to give the deprotected 4-aryl-7-methyl-1H-indole.[9]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst. |

| Poor choice of ligand/base/solvent | Screen different combinations of ligands, bases, and solvents. A small-scale reaction screening kit can be beneficial.[10] | |

| Low reaction temperature | Increase the reaction temperature or consider using microwave irradiation. | |

| Significant side product formation (e.g., homocoupling of boronic acid) | Presence of oxygen | Rigorously exclude oxygen from the reaction. |

| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. | |

| Protodeborylation of the boronic acid | Unstable boronic acid | Use the corresponding boronic acid pinacol ester. Minimize reaction time and temperature. |

| Difficulty in purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. Consider N-protection to simplify the reaction profile. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of C4-arylated 7-methyl-1H-indoles. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel indole derivatives with significant potential in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

-

Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Retrieved from [Link]

-

ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

- Arya, B. D., Malik, N., & Sharma, R. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]

- C-M. Andersson, et al. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS Publications. (2011, March 9). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]

-

ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. Retrieved from [Link]

- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.

-

ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

-

RSC Publishing. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

-

ACS Publications. (n.d.). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis | Organic Process Research & Development. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

-

PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

-

ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct iodination of the 1-arylated 7-azaindoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

-

ACS Publications. (2016, November 28). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters. Retrieved from [Link]

-

PubMed. (n.d.). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

RSC Publishing. (n.d.). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wwjmrd.com [wwjmrd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chemistryviews.org [chemistryviews.org]

application of 4-iodo-7-methyl-1H-indole in medicinal chemistry

Application Note: Strategic Utilization of 4-Iodo-7-methyl-1H-indole in Medicinal Chemistry

Executive Summary

This technical guide details the application of 4-iodo-7-methyl-1H-indole (CAS: N/A for specific commercial batches, typically custom synthesized) as a high-value scaffold in drug discovery. While the indole ring is a "privileged structure" in medicinal chemistry, the specific substitution pattern of C4-iodine combined with C7-methyl offers a unique strategic advantage.

The C4-iodine serves as a highly reactive handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), allowing access to complex molecular architectures found in kinase inhibitors and GPCR ligands. Simultaneously, the C7-methyl group provides critical steric occlusion, modulating metabolic stability (blocking P450 oxidation sites) and enforcing conformational selectivity upon N-substituted derivatives.

Structural Analysis & Design Rationale

The utility of 4-iodo-7-methyl-1H-indole rests on two synergistic structural features:

-

The C4-Iodo Handle (The "Warhead" Attachment Point):

-

Unlike the naturally reactive C3 position, the C4 position is difficult to functionalize via electrophilic aromatic substitution.

-

Pre-installing an iodine at C4 allows for regiospecific late-stage diversification.

-

Medicinal Relevance: C4-substituted indoles map effectively onto the ATP-binding hinge region of kinases (e.g., JAK, MAPK) and the orthosteric sites of serotonin receptors (5-HT).

-

-

The C7-Methyl Group (The "Shield"):

-

Metabolic Stability: The C7 position is a common site for oxidative metabolism. Methylation blocks this "soft spot," potentially extending half-life (

). -

Conformational Control: In N-arylated or N-alkylated indoles, a C7-methyl group creates steric clash with the N-substituent. This restricts rotation around the N-C bond, potentially locking the molecule into a bioactive conformation (atropisomerism) or improving selectivity by preventing binding to off-targets with restrictive pockets.

-

Application Workflows & Case Studies

Case Study A: Divergent Synthesis of Kinase Inhibitors

In the design of Type I kinase inhibitors, the indole NH often forms a hydrogen bond with the hinge region. A substituent at C4 can project into the solvent-exposed front pocket or the gatekeeper region.

-

Workflow:

-

Protection: Protect N1 (e.g., SEM, Boc) to prevent N-arylation side reactions.

-

Coupling: Pd-catalyzed Suzuki-Miyaura coupling at C4 with heteroaryl boronic acids.[1]

-

Deprotection: Removal of the protecting group to free the NH donor.

-

Case Study B: Alkaloid Mimetics (Hapalindole/Ergot Analogues)

Many psychoactive alkaloids (e.g., psilocybin derivatives, clavines) rely on specific substitutions at the 4-position. 4-iodo-7-methylindole serves as a core intermediate to access simplified analogs of these complex natural products via C4-alkynylation (Sonogashira) followed by cyclization.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the strategic use of 4-iodo-7-methylindole to access three distinct chemical spaces: Biaryls (Kinase inhibitors), Alkynes (GPCR ligands), and Amines (CNS agents).

Caption: Divergent synthesis workflow utilizing 4-iodo-7-methyl-1H-indole as a pivot scaffold for accessing diverse medicinal chemistry targets.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Regioselective arylation at C4 to synthesize a kinase inhibitor precursor. Challenge: The free NH indole can poison Pd catalysts or undergo competitive N-arylation. Solution: Use of a robust catalytic system (Pd(dppf)Cl2) and mild base, or pre-protection.

Protocol A: Direct Coupling (Unprotected Indole)

Note: This method is faster but requires careful control of pH and equivalents.

Materials:

-

4-iodo-7-methyl-1H-indole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2·DCM) (5 mol%)

-

Base: Potassium carbonate (

) (2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the 4-iodo-7-methylindole (1.0 mmol, 271 mg), arylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 41 mg).

-

Inert Atmosphere: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous

solution (1.5 mL). -

Reaction: Heat the mixture to 80-90°C for 4–12 hours. (Monitor via LC-MS for disappearance of the iodo-indole peak).

-

Tip: If using microwave irradiation, heat to 100°C for 30–60 minutes.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Extract aqueous layer 2x with EtOAc.

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Summary Table: Typical Yields

| Coupling Partner (Boronic Acid) | Product Class | Yield (Unprotected) | Yield (N-Boc Protected) | Notes |

| Phenylboronic acid | Biaryl | 65-75% | 85-92% | Simple baseline |

| 4-Pyridylboronic acid | Kinase Hinge Binder | 40-55% | 70-80% | Pyridine N can coordinate Pd |

| 1-Methylpyrazol-4-yl boronic ester | Kinase Hinge Binder | 60-70% | 88-95% | Excellent bioactivity potential |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Dehalogenation (Reduction of I to H).

-

Cause: Overheating or hydride sources in the solvent.

-

Fix: Switch solvent to Toluene/Ethanol blends; ensure rigorous degassing; lower temperature.

-

-

Issue: Protodeboronation of Heteroaryl Boronic Acids.

-

Cause: Unstable boronic acids (e.g., 2-pyridyl).

-

Fix: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

) which are more stable.

-

-

Issue: N-Arylation Competition.

-

Cause: Basic conditions promoting N-deprotonation.

-

Fix: Use the N-Boc protected version of 4-iodo-7-methylindole. The Boc group can be removed thermally or with TFA post-coupling.

-

References

-

Indole Privileged Structures: Horton, D. A., et al.[2] "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews 103.3 (2003): 893-930.Link

-

Suzuki Coupling of Haloindoles: Billingsley, K., & Buchwald, S. L. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." J. Am. Chem. Soc. 129.11 (2007): 3358-3366.Link

-

7-Methylindole Properties: Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron 63.36 (2007): 8689-8707. (Analogous chemistry reference). Link

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39.Link

Sources

The Strategic Utility of 4-Iodo-7-Methyl-1H-Indole in Modern Organic Synthesis: Application Notes and Protocols

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its inherent biological activity and versatile chemical reactivity make it a privileged scaffold in drug discovery.[4][5][6][7] Within the diverse family of indole derivatives, 4-iodo-7-methyl-1H-indole emerges as a particularly valuable and strategic building block. The presence of an iodine atom at the C4-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular complexity.[8][9] Concurrently, the methyl group at the C7-position can influence the molecule's steric and electronic properties, potentially modulating the biological activity of its downstream derivatives.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective utilization of 4-iodo-7-methyl-1H-indole as a versatile building block in organic synthesis.

Synthesis of the 4-Iodo-7-Methyl-1H-Indole Building Block

The efficient synthesis of 4-iodo-7-methyl-1H-indole is a critical first step for its subsequent applications. While direct iodination of 7-methylindole can lead to a mixture of isomers, a more controlled and regioselective approach is often desirable. One common strategy is the Fischer indole synthesis, which allows for the construction of the indole ring with pre-defined substitution patterns. A plausible synthetic route, adapted from the synthesis of related halo-methyl-indoles, is outlined below.[10]

Caption: Plausible synthetic workflow for 4-iodo-7-methyl-1H-indole.

Protocol: Synthesis of 4-Iodo-7-Methyl-1H-Indole (Illustrative)

This protocol is a generalized procedure based on the synthesis of analogous compounds and may require optimization.[10]

Step 1: Preparation of 5-Iodo-2-methylphenylhydrazine

-

To a stirred solution of 5-iodo-2-methylaniline (1.0 equiv) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride (3.0 equiv) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH > 10 is reached.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-2-methylphenylhydrazine.

Step 2: Fischer Indole Synthesis and Decarboxylation

-

A mixture of 5-iodo-2-methylphenylhydrazine (1.0 equiv) and pyruvic acid (1.2 equiv) in a suitable solvent (e.g., ethanol or acetic acid) is heated to form the corresponding hydrazone.

-

To the hydrazone, add a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat the mixture to induce cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water and neutralize with a base.

-

Extract the crude 4-iodo-7-methyl-1H-indole-2-carboxylic acid with an organic solvent.

-

The crude carboxylic acid is then subjected to decarboxylation by heating in a high-boiling point solvent (e.g., quinoline) with a copper catalyst.

-

Purify the final product, 4-iodo-7-methyl-1H-indole, by column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodo-7-methyl-1H-indole is significantly more reactive than the corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope. This section details the application of this building block in key C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-methylindoles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[3] The reaction of 4-iodo-7-methyl-1H-indole with various arylboronic acids or esters provides access to a diverse library of 4-aryl-7-methylindoles, which are of interest in medicinal chemistry.

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and should be optimized for specific substrates.[11]

-

To a reaction vessel, add 4-iodo-7-methyl-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 3:1 to 5:1 v/v) or DMF.

-

Heat the reaction mixture with stirring to 80-110 °C, or utilize microwave irradiation for accelerated reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd/C | Choice depends on substrate reactivity and desired reaction conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation. |

| Solvent | Dioxane/H₂O, DMF, Toluene | Solvent polarity and aprotic nature influence solubility and reaction kinetics. |

| Temperature | 80-110 °C or Microwave | Provides the necessary activation energy for the catalytic cycle. |

Sonogashira Coupling: Synthesis of 4-Alkynyl-7-methylindoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated indole derivatives.[5][6] These products can serve as precursors for more complex heterocyclic systems or exhibit interesting biological and material properties.

Protocol: General Procedure for Sonogashira Coupling

This protocol is based on general procedures for Sonogashira reactions and may require optimization.[12][13]

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-7-methyl-1H-indole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add an anhydrous, degassed solvent such as DMF or THF.

-

Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-